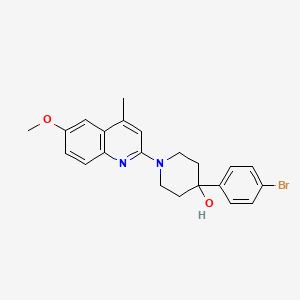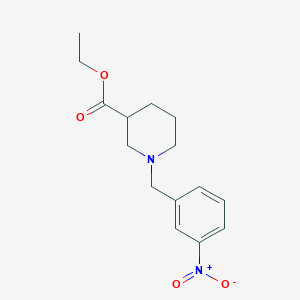
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol, also known as BPIP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BPIP is a piperidinol derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for a wide range of research applications.
Mécanisme D'action
The exact mechanism of action of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a wide range of cellular processes, including calcium signaling, ion channel regulation, and protein folding. By modulating the activity of the sigma-1 receptor, 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol may be able to influence these cellular processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to exhibit anti-inflammatory and antioxidant effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol as a research tool is its unique combination of pharmacological properties. 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol exhibits a wide range of effects that make it a promising candidate for a variety of research applications. However, one of the limitations of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is its relatively low potency compared to other sigma-1 receptor modulators, which may limit its usefulness in certain research applications.
Orientations Futures
There are a number of potential future directions for research on 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. One area of interest is in the development of more potent and selective sigma-1 receptor modulators based on the structure of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. Another area of research is in the investigation of the potential therapeutic applications of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol in the treatment of neurodegenerative and inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol and its effects on cellular processes.
Méthodes De Synthèse
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromoaniline with 6-methoxy-4-methyl-2-quinolineboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromoaniline with piperidinol in the presence of a palladium catalyst and a ligand.
Applications De Recherche Scientifique
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-15-13-21(24-20-8-7-18(27-2)14-19(15)20)25-11-9-22(26,10-12-25)16-3-5-17(23)6-4-16/h3-8,13-14,26H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVFTFQZONBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)
![2-(2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4882779.png)

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)

![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)

![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)
![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)